
Biotin-HPDP
Overview
Description
Biotin-HPDP (N-[6-(biotinamido)hexyl]-3’-(2’-pyridyldithio)propionamide) is a thiol-reactive biotinylation reagent widely used to detect and enrich post-translationally modified proteins, particularly S-nitrosylated (SNO), S-palmitoylated, and S-acylated proteins . Its structure includes:
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotin-HPDP is synthesized through a multi-step process involving the reaction of biotin with a pyridyldithiol compound. The synthesis typically involves the following steps:
Activation of Biotin: Biotin is first activated by reacting with a suitable activating agent to form an intermediate.
Coupling Reaction: The activated biotin intermediate is then reacted with a pyridyldithiol compound to form this compound.
Purification: The final product is purified using chromatographic techniques to obtain this compound with high purity.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the coupling reaction and minimize the formation of by-products .
Chemical Reactions Analysis
Reaction Mechanism
Biotin-HPDP undergoes thiol-disulfide exchange with sulfhydryl groups through its 2-pyridyldithio moiety:
This reaction displaces pyridine-2-thione, which absorbs strongly at 343 nm () , enabling real-time reaction monitoring. The resulting disulfide bond provides stability under physiological conditions while remaining reversible via reducing agents like DTT .
Reaction Parameters
Optimal conditions and critical parameters for this compound reactions are summarized below:
Reversibility and Cleavage
The biotin–protein disulfide bond can be selectively cleaved using 50 mM DTT or other thiol-based reductants :
This reversibility is critical for applications requiring protein recovery, such as pull-down assays followed by elution under non-denaturing conditions .
Quantification and Monitoring
The release of pyridine-2-thione during the reaction allows precise quantification using UV-Vis spectroscopy:
Property | Value | Application |
---|---|---|
343 nm ( ) | Wavelength for absorbance measurement. | |
Extinction Coefficient | ( ) | Used to calculate reaction completion. |
Specificity and Limitations
This compound remains a gold-standard reagent for reversible, site-specific biotinylation, balancing specificity with practical versatility in biochemical assays .
Scientific Research Applications
Protein Labeling and Purification
Biotin-HPDP is extensively used for labeling proteins, allowing researchers to track and purify specific proteins from complex mixtures. The biotin moiety binds strongly to avidin or streptavidin, facilitating the isolation of labeled proteins through affinity chromatography.
Case Study: Protein Purification
In a study involving β-D-galactosidase, researchers demonstrated that biotinylation using this compound resulted in efficient purification of the enzyme. The process involved incubating the protein with this compound, followed by affinity purification using streptavidin-coated beads .
RNA Analysis
This compound has been employed in RNA studies, particularly in the context of analyzing RNA turnover and transcriptome profiling. It allows for the selective labeling of RNA molecules, which can then be enriched for sequencing or other analyses.
Case Study: RNA Turnover Studies
A study reported that using this compound for labeling s4U-RNA was less efficient compared to alternative methods like MTS-biotin. However, it still provided valuable insights into RNA dynamics and turnover rates within cells . The research highlighted the importance of optimizing labeling conditions to enhance sensitivity and reduce length bias in RNA enrichment.
Development of Biosensors
This compound is also utilized in the development of biosensors, where its ability to form stable complexes with biomolecules is exploited for detecting specific analytes.
Case Study: Gold Nanoparticle Sensors
Research has shown that this compound can be used to functionalize gold nanoparticles, creating biosensors capable of detecting proteins with high specificity. The reversible nature of the disulfide bond allows for regeneration of the sensor surface after use .
Comparative Data on Biotinylation Efficiency
The efficiency of biotinylation reagents can vary significantly based on their chemical structure and reaction conditions. Below is a comparison table highlighting key attributes of this compound versus other biotinylation reagents.
Reagent | Reaction Type | Efficiency | Cleavage Method | Applications |
---|---|---|---|---|
This compound | Disulfide bond | Moderate | Reducing agents (e.g., DTT) | Protein labeling, RNA studies |
MTS-biotin | Disulfide bond | High | Reducing agents | RNA studies |
NHS-biotin | Amine coupling | High | Not applicable | General protein labeling |
Mechanism of Action
Biotin-HPDP exerts its effects through the formation of a disulfide bond with sulfhydryl groups on target molecules. The mechanism involves:
Reaction with Sulfhydryl Groups: this compound reacts with free sulfhydryl groups on proteins or other molecules, forming a disulfide bond and releasing pyridine-2-thione.
Cleavage of Disulfide Bond: The disulfide bond can be cleaved by reducing agents such as DTT or TCEP, releasing the biotinylated molecule and regenerating the original sulfhydryl group.
Binding to Avidin/Streptavidin: The biotinylated molecule can then bind to avidin or streptavidin with high affinity, allowing for its detection or purification.
Comparison with Similar Compounds
Key properties :
- CAS No.: 129179-83-5
- Molecular formula : C24H37N5O3S3
- Reversibility : Disulfide bonds are cleavable by reducing agents (e.g., DTT), enabling recovery of unmodified proteins .
- Applications : Biotin switch assay (BST), acyl-biotin exchange (ABE), and protein interaction studies .
Biotin-HPDP vs. cysTMT and iodoTMT
cysTMT : A tandem mass tag (TMT) reagent with the same pyridyldithiol reactive group as this compound. It enables multiplexed quantification but requires UV activation for TMT reporter release.
iodoTMT : Replaces cysTMT with an iodoacetyl group for irreversible cysteine binding.
This compound vs. ICAT Reagents
ICAT (Isotope-Coded Affinity Tag) reagents are isotope-labeled (e.g., <sup>12</sup>C/<sup>13</sup>C) biotinylation tools for quantitative MS.
- Structure : Contains a biotin group, a thiol-reactive iodoacetyl group, and an isotope-coded linker .
- Advantage : Enables accurate quantification via mass differences (e.g., 9 amu).
- Limitations: Larger size (~600 Da) causes steric hindrance, reducing access to buried cysteines . Lower sensitivity: Only 69% of SNO-Cys sites detected by ICAT overlapped with this compound .
This compound vs. DTDP
DTDP (4,4’-dithiodipyridine) is a thiol-blocking reagent used to reduce non-specific biotinylation in ABE assays:
- Mechanism : DTDP pre-treatment blocks residual free thiols, improving this compound specificity for S-acylated proteins .
- Result: Reduces non-S-acylated protein co-isolation by ~50% (e.g., bovine thyroglobulin biotinylation decreased from 100% to 35%) .
This compound vs. Biotin-BMCC
Biotin-BMCC (Biotin-(maleimide)hexanoyl) is a maleimide-based thiol-labeling reagent.
- Key Difference : Forms irreversible thioether bonds (vs. reversible disulfide bonds in this compound).
- Application : Suitable for stable labeling but incompatible with reducing conditions .
This compound vs. Water-Soluble Derivatives (e.g., this compound(WS))
This compound(WS) addresses solubility limitations:
- Advantage : Water-soluble formulation (20 mM in aqueous buffer) simplifies preparation .
- Performance : Equivalent labeling efficiency to standard this compound in BST and ABE .
Advantages and Limitations of this compound
Advantages :
- Reversible labeling enables protein recovery for downstream analysis .
- High specificity for SNO and S-acylated proteins when combined with blockers like DTDP .
- Compatible with diverse applications (e.g., Western blot, MS, electrochemical studies) .
Limitations :
Biological Activity
Biotin-HPDP (N-[6-(biotinamido)hexyl]-3′-(2′-pyridyldithio)propionamide) is a versatile biotinylating agent widely used in biological research for the detection and analysis of proteins, particularly in the context of S-nitrosylation and protein labeling. This article explores the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.
This compound functions primarily through the formation of mixed disulfides with free thiols on proteins. This reaction enables the specific labeling of proteins that are S-nitrosylated, a post-translational modification where a nitric oxide (NO) group is added to a cysteine residue. The biotin tag allows for subsequent purification and detection using streptavidin-based methods.
Biotin Switch Technique (BST)
The Biotin Switch Technique is a critical method that utilizes this compound to detect S-nitrosylated proteins. The procedure involves three main steps:
- Blocking Free Thiols : Proteins are treated with methyl methanethiosulfonate (MMTS) to block free thiols.
- Reduction of S-Nitrosothiols : Ascorbate is used to reduce S-nitrosothiols back to free thiols.
- Biotinylation : The newly formed thiols are labeled with this compound, allowing for detection through immunoblotting or affinity purification .
Applications in Research
This compound has been employed in various studies to investigate protein modifications and their implications in cellular processes:
- Detection of S-Nitrosylation : Research has shown that this compound effectively labels S-nitrosylated proteins, facilitating the study of their roles in physiological and pathological conditions. For instance, dysregulated S-nitrosylation of proteins like the ryanodine receptor has been linked to cardiac arrhythmias .
- Neuroprotection Studies : In neurotoxic environments, this compound has been utilized to assess the neuroprotective effects of compounds by measuring their ability to induce S-nitrosylation in neuronal cells. This approach provides insights into potential therapeutic strategies for neurodegenerative diseases .
1. RNA Labeling Efficiency
A study compared the efficiency of this compound with other biotinylating agents for labeling RNA. It was found that while HPDP-biotin showed some bias towards longer RNA molecules, it was less effective than MTS-biotin in enriching human transcriptomes from HEK293T cells. This highlights the importance of choosing appropriate labeling reagents based on specific experimental needs .
2. S-Nitrosylation Detection in Brain Extracts
In another study, brain extracts were treated with nitrosothiol donors and analyzed using the BST with this compound. The results demonstrated that specific proteins could be selectively labeled and detected, providing a clearer understanding of their functional roles in signaling pathways influenced by nitric oxide .
Data Table: Comparison of Biotinylating Agents
Feature | This compound | MTS-Biotin | Other Agents |
---|---|---|---|
Reactivity | Moderate | High | Variable |
Specificity | High for thiols | Moderate | Depends on agent |
Application | S-Nitrosylation | General biotinylation | Various |
Detection Method | Immunoblotting | Immunoblotting | Varies |
Q & A
Basic Research Questions
Q. What is the standard protocol for biotinylating sulfhydryl groups using Biotin-HPDP?
- Methodological Answer : Dissolve this compound in DMSO (4 mM) and mix with a sulfhydryl-containing protein solution (≥2 mg/ml in 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2) at a 1:10 (v/v) ratio. React for 90 minutes at room temperature. Purify via gel filtration or dialysis to remove unreacted reagent. Avoid reducing agents (e.g., DTT) during the reaction, as they disrupt disulfide bond formation .
Q. How to optimize reaction conditions for this compound in protein labeling?
- Methodological Answer : Maintain pH 6–9 and use buffers free of reducing agents. For proteins requiring reduction (e.g., disulfide-bonded targets), pre-reduce with TCEP or DTT, but ensure complete removal via dialysis before this compound addition. For solubility, limit organic solvents (DMSO/DMF) to ≤10% of the reaction volume to prevent protein denaturation. Validate labeling efficiency via non-reducing SDS-PAGE and streptavidin-HRP detection .
Advanced Research Questions
Q. How to address non-specific binding of this compound in complex biological samples?
- Methodological Answer : Pre-treat samples with 20 mM N-ethylmaleimide (NEM) for 30 minutes at 50°C to block free thiols, reducing non-specific labeling. Centrifuge post-incubation to remove precipitated proteins. For Western blot analysis, include controls with excess biotin (without HPDP) to confirm specificity. Adjust this compound concentration (0.1–0.4 mM) and incubation time (30–60 minutes) to balance signal intensity and background noise .
Q. What are the comparative advantages of this compound versus ICAT reagents in S-nitrosylation studies?
- Methodological Answer : this compound offers superior accessibility to buried cysteine residues due to its smaller size (428 Da vs. ICAT’s ~500 Da) and lower hydrophobicity, enhancing detection of structurally constrained S-nitrosylation sites. However, ICAT enables isotopic quantification and reduces false positives by eliminating disulfide-bound proteins during alkylation. Use this compound for broad screening and ICAT for targeted, quantitative analysis .
Q. How to handle solubility challenges of this compound in aqueous solutions?
- Methodological Answer : For water-insoluble this compound, prepare stock solutions in DMSO and dilute into reaction buffers to maintain ≤10% organic content. Alternatively, use water-soluble derivatives (e.g., this compound(WS)), which eliminate precipitation risks. Validate solubility via dynamic light scattering or visual clarity checks. Post-labeling, remove aggregates by centrifugation (10,000 × g, 10 minutes) before affinity purification .
Q. How to recover target proteins after this compound-based affinity purification?
- Methodological Answer : After streptavidin bead capture, elute proteins using 50 mM DTT or 100 mM β-mercaptoethanol to cleave the disulfide bond. Dialyze eluates to remove reductants before downstream analysis (e.g., LC-MS/MS). For irreversible binding, substitute this compound with iodoacetyl-biotin, which forms stable thioether bonds but sacrifices reversibility .
Q. Data-Driven Insights
- Specificity Validation : In smoker plasma studies, this compound labeling revealed RBC-mediated protection of HSA Cys34 oxidation, confirmed via densitometric analysis of biotin incorporation (Fig. 5B, ).
- Reagent Comparison : this compound detected 69% of SNO-Cys sites identified by ICAT, with reduced sensitivity attributed to steric hindrance in structured proteins (Fig. 2C, ).
Q. Key Considerations
- Contradictions : and highlight conflicting solubility profiles; water-soluble variants (this compound(WS)) mitigate traditional solubility limitations .
- Experimental Design : Always include NEM-blocked controls and validate with orthogonal methods (e.g., SNO-RAC) to confirm S-nitrosylation specificity .
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N5O3S3/c30-20(10-4-3-9-19-23-18(17-33-19)28-24(32)29-23)25-13-6-1-2-7-14-26-21(31)12-16-34-35-22-11-5-8-15-27-22/h5,8,11,15,18-19,23H,1-4,6-7,9-10,12-14,16-17H2,(H,25,30)(H,26,31)(H2,28,29,32)/t18-,19-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPHBNRMJLFRGO-YDHSSHFGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O3S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580280 | |
Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
539.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129179-83-5 | |
Record name | 5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(6-{3-[(pyridin-2-yl)disulfanyl]propanamido}hexyl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90580280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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